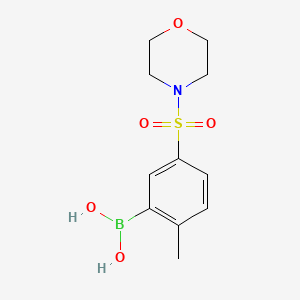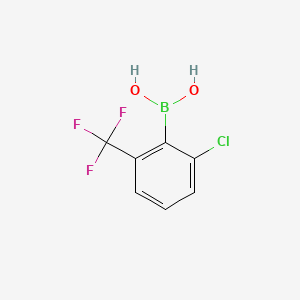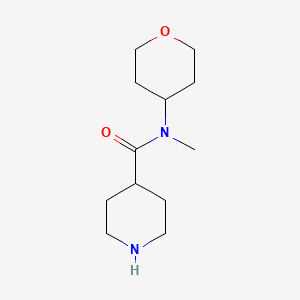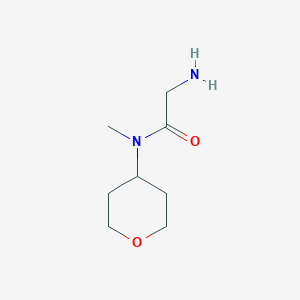amine CAS No. 1036589-80-6](/img/structure/B1461440.png)
[2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine
Vue d'ensemble
Description
“2-(4-Chlorophenyl)ethylamine” is a chemical compound with the molecular formula C13H20ClN . It contains a 3-methylbutan-2-yl group and a 4-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)ethylamine” can be deduced from its molecular formula, C13H20ClN . It consists of a 3-methylbutan-2-yl group and a 4-chlorophenyl group .Physical And Chemical Properties Analysis
“2-(4-Chlorophenyl)ethylamine” is a liquid at room temperature . It has a refractive index of 1.548 , a boiling point of 60-65 °C at 0.1 mmHg , and a density of 1.112 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Characterization Efforts
Antimicrobial Applications
- A study focused on the synthesis and characterization of new quinazolines, demonstrating potential antimicrobial activities against a variety of pathogens. This research represents a foundational effort to explore derivatives of chlorophenyl compounds for antimicrobial purposes (Desai, Shihora, & Moradia, 2007).
- Another investigation synthesized Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes and evaluated them for antimicrobial activity, highlighting the versatility of chlorophenyl derivatives in generating biologically active compounds (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Anticancer Applications
- Novel 1,2,4-triazolin-3-one derivatives incorporating a 2-(4-chlorophenyl) moiety were synthesized and evaluated in vitro against a range of human tumor cell lines. One compound exhibited notable efficacy across several cancer types, demonstrating the potential of chlorophenyl derivatives in anticancer drug development (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).
Material Science Applications
- Research into the complexation of disperse dyes derived from thiophene with Cu, Co, Zn metals and their application properties on polyester and nylon 6.6 fabrics indicates the broad applicability of chlorophenyl derivatives in the creation of functional materials with specific optical and physical properties (Abolude, Bello, Nkeonye, & Giwa, 2021).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-10(2)11(3)15-9-8-12-4-6-13(14)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSWOUIUMSOWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid](/img/structure/B1461358.png)
![Diethyl 2-{[(trifluoromethyl)sulfonyl]amino}malonate](/img/structure/B1461362.png)

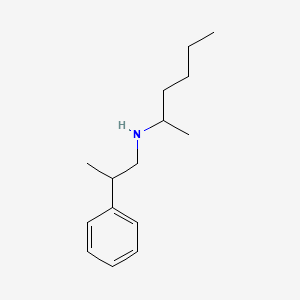
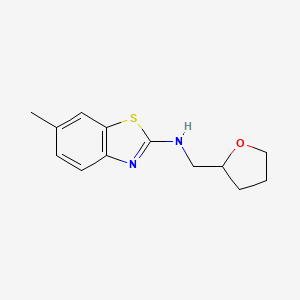

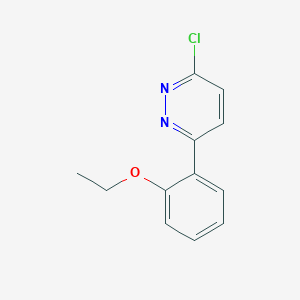
![[1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1461369.png)
